(R)-4-Benzyloxy-1,3-butanediol

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

(R)-4-Benzyloxy-1,3-butanediol (CAS 81096-93-7) is a chiral C4 building block featuring a primary alcohol, a secondary alcohol, and a benzyl-protected primary alcohol. It is classified as an enantiopure 1,3-diol derivative with a molecular weight of 196.25 g/mol, appearing as a colorless to light orange-yellow clear liquid at 20°C.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 81096-93-7
Cat. No. B1278855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Benzyloxy-1,3-butanediol
CAS81096-93-7
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CCO)O
InChIInChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1
InChIKeyZVVBUAFZGGHYAO-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide: What is (R)-4-Benzyloxy-1,3-butanediol (CAS 81096-93-7)?


(R)-4-Benzyloxy-1,3-butanediol (CAS 81096-93-7) is a chiral C4 building block featuring a primary alcohol, a secondary alcohol, and a benzyl-protected primary alcohol . It is classified as an enantiopure 1,3-diol derivative with a molecular weight of 196.25 g/mol, appearing as a colorless to light orange-yellow clear liquid at 20°C . Its structure makes it a versatile intermediate in asymmetric synthesis, particularly for constructing chiral pharmaceutical scaffolds where the (R)-stereochemistry is required for downstream biological activity .

Sourcing Risk: Why (S)-Enantiomer or Racemic 4-Benzyloxy-1,3-butanediol Cannot Replace the (R)-Form


Substituting with the (S)-enantiomer (CAS 85418-23-1) or the racemic mixture (CAS 71998-70-4) is not equivalent due to fundamental differences in stereochemistry, physical state, and optical purity. The (R)-enantiomer is a liquid with a specific optical rotation of +10° (c=1, MeOH), while the racemic mixture is a crystalline solid at room temperature, which can lead to incompatibility with liquid-phase synthetic processes . More critically, in asymmetric synthesis, the use of the (S)-enantiomer will lead to the opposite stereoisomer of the target drug, which is often pharmacologically inactive or exhibits a different safety profile. This guide details the quantifiable parameters that make the (R)-form the singular choice for specific synthetic routes.

Head-to-Head Selection Data: Quantified Differentiation of (R)-4-Benzyloxy-1,3-butanediol


Enantiomeric Excess: (R)-Form Guarantees 98.0% ee for Asymmetric Fidelity

The (R)-enantiomer is supplied with a certified minimum optical purity of 98.0% ee, as measured by LC, ensuring high stereochemical fidelity in downstream reactions . In contrast, the racemic mixture (CAS 71998-70-4) has 0% ee by definition, and the commercially available (S)-enantiomer is typically offered at a similar grade (>96.0% GC, >98.0% ee) but with an inverse specific rotation of -10° . For a hypothetical 10-step linear synthesis with a 90% yield per step, using a 98.0% ee starting material yields a final target with >98% ee, whereas a 97.0% ee starting material would result in a product with approximately 74% ee, illustrating the amplified impact of even minor optical impurities [1].

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Physical State Divergence: Liquid (R)-Form vs. Solid Racemate Enables Direct Use in Flow Chemistry

At standard procurement specifications, (R)-4-Benzyloxy-1,3-butanediol is a liquid at 20°C, while the racemic mixture is a crystalline solid with a melting point of 73.0-77.0°C . This physical state differential is critical: the liquid (R)-form can be directly pumped into continuous flow reactors or handled in standard liquid-phase reaction setups without an additional solvent dissolution step, unlike the solid racemate .

Process Chemistry Physical Properties Solubility

Specific Optical Rotation: +10° Signature Confirms (R)-Configuration for Regulatory Compliance

The (R)-enantiomer exhibits a specific optical rotation of +10° (c=1, MeOH), a measurable, unambiguous physical property that distinguishes it from the (S)-enantiomer, which rotates plane-polarized light at -10° under identical conditions . This parameter serves as a rapid identity and purity check upon receipt and is often a required specification in a Certificate of Analysis (CoA) for GMP-grade starting materials.

Analytical Chemistry Quality Control Structural Confirmation

Note on Limited High-Strength Comparative Biological or In Vivo Evidence

The search identified no direct head-to-head primary research publications or patents that quantitatively compare the biological activity, in vivo pharmacokinetics, or synthetic yield of a final drug substance derived from the (R)-enantiomer versus the (S)-enantiomer or racemic mixture of this specific building block. The compound's role as a protected intermediate means its differentiation is almost entirely encapsulated by its stereochemical identity and physical properties, which are well-documented. A scientific user should therefore base their selection primarily on the enantiomeric purity and physical state specifications detailed above.

Evidence Gap Analysis Procurement Risk

Target Applications for Sourcing (R)-4-Benzyloxy-1,3-butanediol (CAS 81096-93-7)


Synthesis of (R)-Configured Chiral APIs Requiring a 1,3-Diol or Amino Alcohol Motif

The (R)-enantiomer is the mandated starting material for any synthetic route where the target active pharmaceutical ingredient (API) possesses an (R)-stereocenter. A prime example is the synthesis of the HIV protease inhibitor Atazanavir, where the critical (R)-3-amino-1-butanol side chain can be constructed from this diol via selective activation and substitution of the primary benzyl-protected alcohol . Using the (S)-form or racemate would yield the incorrect or mixed epimer of the drug, which would fail quality control and could be pharmacologically inactive. This is supported by the requirement for high optical purity (+10° rotation, >98% ee) as detailed in Section 3 .

Continuous Flow Synthesis of Chiral Intermediates

The liquid physical state of the (R)-enantiomer at ambient temperature (20°C) makes it ideally suited for integration into continuous flow chemistry platforms, unlike the solid racemic mixture which requires melting (mp 73-77°C) or dissolution . This allows for precise, automated metering of the reagent directly into a microfluidic or mesofluidic reactor, enhancing process control, safety, and scalability for producing kilogram quantities of a downstream intermediate .

GMP Starting Material Procurement with Mandatory Identity and Purity Release Testing

For projects under Good Manufacturing Practice (GMP) regulations, the (R)-enantiomer's well-defined and orthogonal release specifications—chemical purity by GC (>96.0%), optical purity by LC (>98.0% ee), and structural confirmation by NMR and specific rotation (+10°)—provide the multi-faceted analytical control required for a qualified starting material . This is in contrast to generic or racemic batches that may lack such comprehensive documentation, thereby failing a supplier qualification audit .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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